Licarbazepine

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

See also: Oxcarbazepine (active moiety of).

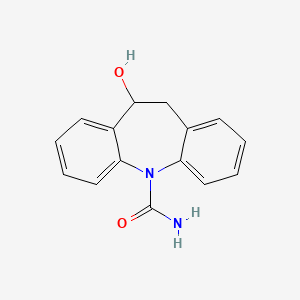

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865484 | |

| Record name | Licarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29331-92-8 | |

| Record name | Licarbazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29331-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licarbazepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Licarbazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licarbazepine, the active metabolite of the antiepileptic drug oxcarbazepine (B1677851), is a crucial molecule in the study of voltage-gated sodium channel blockers. A comprehensive understanding of its synthesis and chemical properties is paramount for researchers in drug development and neuroscience. This technical guide provides a detailed overview of the synthesis of this compound from oxcarbazepine, followed by an in-depth analysis of its chemical characterization using various analytical techniques. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and characterization workflows to facilitate a deeper understanding of this pharmacologically significant compound.

Synthesis of this compound

This compound is primarily synthesized through the reduction of its parent compound, oxcarbazepine. The most common laboratory-scale method involves the use of a reducing agent such as sodium borohydride (B1222165).

Synthesis Workflow

The synthesis of this compound from oxcarbazepine is a straightforward reduction reaction, followed by purification. The general workflow is depicted below.

Experimental Protocol: Reduction of Oxcarbazepine

This protocol details the synthesis of this compound via the reduction of oxcarbazepine using sodium borohydride.

Materials:

-

Oxcarbazepine

-

Methanol

-

Deionized Water

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), dilute solution

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, suspend oxcarbazepine in a mixture of methanol and water.

-

Cooling: Place the flask in an ice bath and cool the suspension to approximately 10-15°C with continuous stirring.

-

Reduction: Slowly add sodium borohydride to the cooled suspension in small portions. Maintain the temperature between 10-15°C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (oxcarbazepine) is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the excess sodium borohydride is neutralized (cessation of gas evolution).

-

Precipitation: The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[1]

-

Drying: Dry the purified this compound crystals under vacuum to obtain the final product.

Chemical Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Characterization Workflow

The following diagram illustrates the typical workflow for the chemical characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers.

Table 1: HPLC Methods for this compound Analysis

| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric) Analysis |

| Column | Reversed-phase C18 | LiChroCART 250-4 ChiraDex |

| Mobile Phase | 50 mM Sodium Dihydrogen Phosphate / Acetonitrile (70:30, v/v) | Water / Methanol (88:12, v/v)[2] |

| Flow Rate | 0.9 mL/min | 0.9 mL/min[2] |

| Detection | UV at 210 nm | UV at 235 nm[2] |

Experimental Protocol: Chiral HPLC Separation

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

-

Instrumentation: Equilibrate the HPLC system with the specified chiral column and mobile phase at the designated flow rate.

-

Injection: Inject a defined volume of the sample solution onto the column.

-

Detection: Monitor the eluent using a UV detector at 235 nm.[2]

-

Data Analysis: The two enantiomers, (S)-licarbazepine and (R)-licarbazepine, will elute at different retention times, allowing for their separation and quantification.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 255.1 |

| Major Fragment Ion (m/z) | 194.1 |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Infusion: Introduce a solution of this compound into the mass spectrometer via direct infusion or coupled with an HPLC system.

-

Ionization: Utilize an electrospray ionization source in positive ion mode.

-

Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 255.1.

-

Tandem MS (MS/MS): Select the precursor ion (m/z 255.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Fragment Ion Analysis: Analyze the resulting fragment ions. A characteristic fragment is observed at m/z 194.1, corresponding to the loss of the carbamoyl (B1232498) group and a molecule of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.5 |

| -NH₂ | ~5.8 (broad) |

| CH-OH | ~5.5 |

| -OH | ~5.0 (broad) |

| -CH₂- | ~3.0 |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Observe the signals in the aromatic, carbinol, and methylene (B1212753) regions.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Identify the signals corresponding to the carbonyl, aromatic, carbinol, and methylene carbons.

-

2D NMR (Optional): For unambiguous assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Expected Infrared Absorption Peaks for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3550 (broad) |

| N-H Stretch (amide) | 3100 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | ~1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (alcohol) | 1050 - 1200 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of finely ground this compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. The presence of a broad O-H stretch, N-H stretches, and a strong C=O stretch are key indicators of the correct structure.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical characterization of this compound. The detailed experimental protocols and tabulated analytical data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and thorough characterization of this compound are critical steps in enabling further research into its pharmacological properties and potential therapeutic applications. The provided workflows and data are intended to facilitate the efficient and accurate production and analysis of this important molecule.

References

- 1. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: esthis compound acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Odyssey of Licarbazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licarbazepine, and more specifically its pharmacologically active (S)-enantiomer, esthis compound (B1671253), represents a significant advancement in the management of partial-onset seizures. As a third-generation member of the dibenzazepine (B1670418) family of antiepileptic drugs, its development from the established compound oxcarbazepine (B1677851) has been a journey of stereoselective synthesis and targeted pharmacological enhancement. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, focusing on the synthesis of its prodrug, esthis compound acetate (B1210297), its preclinical evaluation, and the extensive clinical trial program that established its efficacy and safety. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and processes are presented to offer a comprehensive resource for professionals in the field of drug development and neuroscience.

Introduction: The Evolution from Oxcarbazepine

This compound, chemically (RS)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide, is the primary and active metabolite of the second-generation antiepileptic drug, oxcarbazepine.[1] The therapeutic effects of oxcarbazepine are largely attributed to its in vivo reduction to this compound.[1] Developmental efforts focused on isolating the more potent and well-tolerated enantiomer of this compound. Research revealed that the (S)-(+)-enantiomer, known as esthis compound, is the major contributor to the desired pharmacological activity.

To improve bioavailability and pharmacokinetic properties, the prodrug esthis compound acetate was developed.[2] Esthis compound acetate is rapidly and extensively metabolized to esthis compound following oral administration.[3] This targeted approach aimed to provide a more consistent therapeutic effect and an improved safety profile compared to its predecessors, carbamazepine (B1668303) and oxcarbazepine.[2]

Synthesis and Manufacturing

The synthesis of esthis compound acetate has evolved to optimize yield, purity, and stereoselectivity. The core of the synthesis revolves around the stereoselective reduction of oxcarbazepine to (S)-licarbazepine (esthis compound), followed by acetylation.

Key Synthetic Methodologies

Several strategies have been employed for the synthesis of esthis compound, primarily focusing on achieving high enantiomeric purity.

-

Asymmetric Reduction of Oxcarbazepine: This is a direct and efficient method.

-

Chemical Catalysis: Chiral ruthenium or rhodium catalysts are used for the asymmetric hydrogenation of oxcarbazepine, yielding esthis compound with high enantiomeric excess.

-

Biocatalysis: Evolved ketoreductase enzymes have been developed to facilitate a practical and scalable biocatalytic reduction of oxcarbazepine to esthis compound.[4]

-

-

Enzymatic Resolution of Racemic this compound: This method involves the non-stereoselective reduction of oxcarbazepine to racemic this compound, followed by the separation of the enantiomers.

-

Lipase-Catalyzed Acylation: A key step involves the use of lipases, such as from Candida rugosa, to selectively acylate the (S)-enantiomer from the racemic mixture.[5][6] The acylated (S)-enantiomer can then be isolated.

-

Protease-Catalyzed Hydrolysis: In another approach, racemic this compound is first acylated, and then a protease is used to selectively hydrolyze the ester of one enantiomer, allowing for their separation.[7][8]

-

Experimental Protocol: Acetylation of Esthis compound to Esthis compound Acetate

This protocol describes the final step in the synthesis of the prodrug, esthis compound acetate.

Materials:

-

(10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (Esthis compound)

-

Acetyl chloride

-

Aqueous sulfuric acid

-

Saturated aqueous sodium chloride solution

-

Deionized water

Procedure:

-

A suspension of (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (15.0 g, 0.0589 mol) in dichloromethane (250 mL) and pyridine (7.0 g, 0.088 mol) is prepared in a reaction vessel and stirred at 15°C to 20°C.

-

A solution of acetyl chloride (6.5 g, 0.082 mol) in dichloromethane (50 ml) is added dropwise to the stirred suspension while maintaining the temperature between 15°C and 20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 15°C to 20°C.

-

The reaction temperature is then raised to 25°C to 30°C, and the mixture is stirred for a further 2 hours.

-

Upon completion of the reaction, the mixture is washed sequentially with aqueous sulfuric acid (150 mL), saturated aqueous sodium chloride solution (150 mL), and deionized water (150 mL).

-

The organic layer is then processed to isolate esthis compound acetate.

Synthesis and Metabolic Pathway Diagram

Caption: Synthesis of Esthis compound Acetate and its subsequent metabolism.

Preclinical Development

Preclinical studies were crucial in characterizing the pharmacological profile of esthis compound and establishing its potential as an anticonvulsant.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action of esthis compound is the blockade of voltage-gated sodium channels (VGSCs).[9] It exhibits a higher affinity for the inactivated state of the channel compared to the resting state, which leads to a selective inhibition of rapidly firing neurons, a hallmark of epileptic activity.[9] Specifically, esthis compound has been shown to affect the slow inactivation of Nav1.2 and Nav1.6 sodium channel subtypes.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology used to investigate the effects of esthis compound on voltage-gated sodium channels.

Cell Preparation:

-

HEK-293 cells stably expressing the desired human Nav subtype (e.g., Nav1.2 or Nav1.6) are cultured under standard conditions.

-

For recordings, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.

-

The amplifier is set to voltage-clamp mode, and the pipette offset is corrected.

-

A gigaseal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

To assess the voltage-dependence of steady-state inactivation, cells are held at -120 mV, followed by prepulses of 500 ms (B15284909) to various potentials before a test pulse to -10 mV.

-

The effects of esthis compound are evaluated by perfusing the cells with the extracellular solution containing the desired concentration of the compound.

Signaling Pathway: Action on Voltage-Gated Sodium Channels

Caption: Mechanism of action of Esthis compound on voltage-gated sodium channels.

Preclinical Efficacy in Animal Models

Esthis compound acetate demonstrated anticonvulsant activity in various animal models of epilepsy. In the Genetic Audiogenic Seizures Hamster from Salamanca (GASH/Sal) model, intraperitoneal administration of esthis compound acetate at doses of 100, 150, and 200 mg/kg resulted in a reduction in seizure severity.[10] Studies in a mouse model of KCNQ2-related self-limited epilepsy also showed that esthis compound acetate dose-dependently protected against seizures.[11]

Clinical Development

The clinical development program for esthis compound acetate involved several Phase II and Phase III trials to establish its efficacy and safety as an adjunctive therapy for partial-onset seizures.[12]

Phase III Clinical Trial Design

The pivotal Phase III trials were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[13][14][15][16]

Experimental Workflow: Representative Phase III Clinical Trial

Caption: Workflow of a typical Phase III clinical trial for Esthis compound Acetate.

Clinical Efficacy

Pooled analyses of the Phase III trials have consistently demonstrated the efficacy of esthis compound acetate as an adjunctive therapy for partial-onset seizures.[17][18][19]

Table 1: Pooled Efficacy Data from Phase III Adjunctive Therapy Trials

| Efficacy Endpoint | Placebo | Esthis compound Acetate 800 mg/day | Esthis compound Acetate 1200 mg/day |

| Median Relative Reduction in Standardized Seizure Frequency | 17.6% | 33.4% | 37.8% |

| Responder Rate (≥50% reduction in seizure frequency) | 22.2% | 33.8% | 43.1% |

Data from a pooled analysis of four double-blind, placebo-controlled pivotal phase III clinical studies.[18][19]

Pharmacokinetics

Esthis compound acetate is rapidly and extensively metabolized to its active metabolite, esthis compound.[3] The pharmacokinetic profile of esthis compound is linear and dose-proportional within the clinical dose range.[3]

Table 2: Key Pharmacokinetic Parameters of Esthis compound (Active Metabolite)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |

| Plasma Protein Binding | <40% |

| Effective Half-life (t1/2) | 20-24 hours |

| Metabolism | Primarily hydrolysis to esthis compound; minor metabolism to R-licarbazepine and oxcarbazepine. |

| Excretion | >90% renal excretion, primarily as unchanged esthis compound and its glucuronide conjugate.[20][21] |

Data compiled from multiple pharmacokinetic studies.[3][22]

Safety and Tolerability

Esthis compound acetate is generally well-tolerated.[21][23] The most common treatment-emergent adverse events are dose-related and typically affect the central nervous system.[23][24]

Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥10% in any Esthis compound Acetate group)

| Adverse Event | Placebo | Esthis compound Acetate 800 mg/day | Esthis compound Acetate 1200 mg/day |

| Dizziness | 13% | 16% | 28% |

| Somnolence | 7% | 11% | 18% |

| Nausea | 5% | 9% | 16% |

| Headache | 9% | 12% | 10% |

| Diplopia (Double Vision) | 2% | 5% | 11% |

Data from pooled analyses of adjunctive therapy trials.[17][18]

Conclusion

The development of this compound, culminating in the approval of its prodrug esthis compound acetate, exemplifies a rational approach to drug design, building upon the foundation of existing therapies to offer improved efficacy and tolerability. Through a combination of stereoselective synthesis, detailed preclinical characterization of its mechanism of action, and a robust clinical trial program, esthis compound acetate has been established as a valuable option for the management of partial-onset seizures. This technical guide has provided a comprehensive overview of this developmental journey, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

- 1. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 2. Update on treatment of partial onset epilepsy: role of esthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and drug interactions of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EFFICACY-AND-SAFETY-OF-ESthis compound-ACETATE-(ESL)-AS-ADD-ON-TREATMENT-IN-ADULTS-WITH-REFRACTORY-PARTIAL-ONSET-SEIZURES--BIA-2093-301-STUDY [aesnet.org]

- 5. One-step lipase-catalysed preparation of esthis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US20170305860A1 - Process for the preparation of esthis compound and esthis compound acetate - Google Patents [patents.google.com]

- 8. EP3064490A1 - Improved process for the preparation of esthis compound and esthis compound acetate - Google Patents [patents.google.com]

- 9. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the Effectiveness of Esthis compound Acetate in Reducing Audiogenic Reflex Seizures in the GASH/Sal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo anti-epileptic efficacy of esthis compound acetate in a mouse model of KCNQ2-related self-limited epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review of the efficacy and safety of esthis compound acetate in the management of partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of esthis compound acetate as adjunctive treatment in adults with refractory partial-onset seizures: a randomized, double-blind, placebo-controlled, parallel-group phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pooled efficacy and safety of esthis compound acetate as add‐on treatment in patients with focal‐onset seizures: Data from four double‐blind placebo‐controlled pivotal phase III clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pooled efficacy and safety of esthis compound acetate as add-on treatment in patients with focal-onset seizures: Data from four double-blind placebo-controlled pivotal phase III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The pharmacokinetic, safety, and tolerability profiles of esthis compound acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics of esthis compound acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Long-term safety and tolerability of adjunctive esthis compound acetate in children with focal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Safety-and-Tolerability-of-Adjunctive-Esthis compound-Acetate-in-Pediatric-Patients-(aged-4–17-years)-with-Partial-Onset-(Focal)-Seizures [aesnet.org]

Navigating the Formulation Landscape of Licarbazepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarbazepine, an active metabolite of the anticonvulsant drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate (B1210297), is a potent voltage-gated sodium channel blocker.[1] Its therapeutic potential necessitates a thorough understanding of its physicochemical properties to enable the rational design of stable and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a valuable resource for researchers and formulation scientists.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is paramount for successful drug development. These properties influence everything from dissolution rate and bioavailability to manufacturing processes and storage stability. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-5,6-dihydrobenzo[b][2]benzazepine-11-carboxamide | [1] |

| Chemical Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Melting Point | 182-183 °C | |

| Boiling Point | 431.3 ± 55.0 °C (Predicted) | |

| pKa | 13.75 ± 0.20 (Predicted) | |

| Aqueous Solubility | Estimated to be similar to Esthis compound: 4.2 mg/mL | [3] |

| Solubility in Organic Solvents | Soluble in DMSO and Ethanol | [2][4] |

| LogP | Data not available | |

| Polymorphism | No specific data available for this compound. Polymorphism is known for related compounds like Carbamazepine and Oxcarbazepine. | |

| Stability | Stable under neutral and oxidative stress conditions. Degrades in alkaline hydrolytic conditions. | [5][6] |

| Hygroscopicity | Data not available |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of an API. The following sections outline standardized methodologies for key characterization experiments.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Place a known volume of the this compound solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Titrate the solution with the standardized strong base (or acid, depending on the expected pKa). Add the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted.

-

Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound solid to a series of vials containing different solvents of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, propylene (B89431) glycol).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant of each vial and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated n-octanol.

-

Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

-

Polymorph Screening Workflow

Objective: To identify different crystalline forms (polymorphs) of this compound.

Methodology:

-

Material Preparation:

-

Prepare an amorphous form of this compound, for example, by freeze-drying or melt-quenching, to provide a high-energy starting material that is more likely to crystallize into different forms.

-

-

Crystallization Experiments:

-

Conduct a series of crystallization experiments under a wide range of conditions, including:

-

Solvent Variation: Use a diverse set of solvents with varying polarities and hydrogen bonding capabilities.

-

Temperature Variation: Perform crystallizations at different temperatures (e.g., cooling crystallization, evaporation at different temperatures).

-

Supersaturation Control: Vary the rate of supersaturation (e.g., slow cooling vs. crash cooling, slow evaporation vs. rapid evaporation).

-

Slurry Experiments: Equilibrate suspensions of the API in different solvents at various temperatures to identify the most thermodynamically stable form.

-

-

-

Solid-State Characterization:

-

Analyze the solid material obtained from each experiment using a variety of solid-state analytical techniques to identify different crystalline forms. Key techniques include:

-

X-Ray Powder Diffraction (XRPD): To identify unique crystal lattices.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To identify solvates and hydrates.

-

Infrared (IR) or Raman Spectroscopy: To detect differences in molecular conformation and hydrogen bonding.

-

Microscopy: To observe crystal habit and morphology.

-

-

Visualizations

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow: Polymorph Screening

Caption: A typical workflow for polymorph screening of an active pharmaceutical ingredient.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound critical for its formulation development. While some key experimental data for this compound are not yet publicly available, the provided information, based on its known characteristics and data from closely related compounds, serves as a robust starting point for formulation scientists. The detailed experimental protocols offer a framework for in-house characterization, and the visual diagrams provide a clear representation of its mechanism of action and a typical workflow for polymorph screening. Further research into the solid-state properties of this compound, particularly its polymorphism and hygroscopicity, is warranted to fully de-risk its development into a commercially viable drug product.

References

- 1. This compound | C15H14N2O2 | CID 114709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (10,11-Dihydro-10-hydroxycarbamazepine), Active oxcarbazepine metabolite (CAS 29331-92-8) | Abcam [abcam.com]

- 3. Esthis compound Acetate | C17H16N2O3 | CID 179344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Development of a stress induced validated UPLC-PDA method for the analysis of Esthis compound acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcpa.in [ijcpa.in]

The Pharmacokinetic Profile of Licarbazepine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Licarbazepine, the active metabolite of the antiepileptic drugs Oxcarbazepine (B1677851) and Esthis compound (B1671253) acetate (B1210297). This document summarizes key pharmacokinetic parameters in various animal models, details the experimental methodologies employed in these studies, and visualizes the metabolic pathways and experimental workflows.

Introduction

This compound, the 10-hydroxy derivative of Oxcarbazepine, is the primary active moiety responsible for the anticonvulsant effects of both Oxcarbazepine and the newer prodrug, Esthis compound acetate. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for the non-clinical safety assessment and for predicting its pharmacokinetic behavior in humans. This guide focuses on the S-enantiomer, (S)-Licarbazepine (also known as Esthis compound), which is the major and more active form produced from Esthis compound acetate.

Pharmacokinetic Data in Preclinical Models

The pharmacokinetic profile of (S)-Licarbazepine has been characterized in several preclinical species, primarily following the administration of its prodrug, Esthis compound acetate. Significant species differences in metabolism have been observed, with mice being a more relevant model for human metabolism than rats. In rats, Esthis compound acetate is primarily metabolized to Oxcarbazepine, whereas in mice, dogs, and humans, the main metabolite is (S)-Licarbazepine.

Pharmacokinetic Parameters in Mice

Following a single oral administration of Esthis compound acetate to adult male CD-1 mice, the prodrug is rapidly and extensively metabolized to (S)-Licarbazepine. The parent compound and the R-enantiomer, (R)-Licarbazepine, were below the limit of quantification in plasma, brain, and liver tissues.

Table 1: Plasma Pharmacokinetic Parameters of (S)-Licarbazepine in Mice after a Single Oral Dose of Esthis compound Acetate (350 mg/kg) [1]

| Parameter | Value | Unit |

| Cmax | 25.8 ± 3.5 | µg/mL |

| Tmax | 0.75 | h |

| AUC(0-24h) | 148.9 ± 18.2 | µg.h/mL |

| Half-life (t½) | 4.6 | h |

Data are presented as mean ± standard deviation.

Pharmacokinetic Parameters in Dogs

Studies in dogs have also been conducted to evaluate the pharmacokinetics of this compound. Following oral administration of a racemic mixture of 10-hydroxycarbazepine (MHD), stereoselectivity in the pharmacokinetics of the enantiomers was observed, mainly due to differences in glucuronidation.

Table 2: Plasma Pharmacokinetic Parameters of (S)-Licarbazepine and (R)-Licarbazepine in Dogs after Oral Administration of Racemic 10-Hydroxycarbazepine [2]

| Parameter | (S)-(+)-MHD | (R)-(-)-MHD | Unit |

| Cmax | 10.3 ± 2.1 | 12.9 ± 3.4 | µg/mL |

| Tmax | 1.7 ± 0.5 | 2.0 ± 0.7 | h |

| AUC(0-∞) | 58.7 ± 12.5 | 78.4 ± 21.3 | µg.h/mL |

| Half-life (t½) | 3.9 ± 0.8 | 4.3 ± 1.0 | h |

MHD: 10-hydroxycarbazepine (this compound). Data are presented as mean ± standard deviation.

Plasma Protein Binding

The binding of this compound to plasma proteins has been investigated in several preclinical species.

Table 3: Plasma Protein Binding of this compound in Preclinical Species

| Species | (S)-Licarbazepine | (R)-Licarbazepine | Concentration Range | Reference |

| Rat | ~28.2% | Not specified | 0.05-2 µg/mL | [3] |

| Dog | ~40.5% | Not specified | 0.05-2 µg/mL | [3] |

| Dog | ~40% (for epoxide) | Not specified | Not specified | [4] |

Experimental Protocols

In-Life Study: Pharmacokinetics in Mice

This protocol is based on the study by Almeida et al. (2008).[1]

-

Animal Model: Adult male CD-1 mice.

-

Drug Administration: A single oral dose of Esthis compound acetate (350 mg/kg) was administered.

-

Sample Collection: Blood samples, brain, and liver tissues were collected at 0.25, 0.5, 0.75, 1, 2, 4, 6, 10, 16, and 24 hours post-dose.

-

Bioanalysis: Plasma and tissue levels of Esthis compound acetate and its metabolites ((S)-Licarbazepine, (R)-Licarbazepine, and Oxcarbazepine) were determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

Bioanalytical Method: LC-MS/MS for this compound in Plasma

A common and sensitive method for the quantification of this compound in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general protocol based on several published methods.[5][6]

-

Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation. Acetonitrile (B52724) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Metabolic Pathway of Esthis compound Acetate

The following diagram illustrates the metabolic conversion of Esthis compound acetate to its active metabolite, (S)-Licarbazepine, and other minor metabolites.[1][7][8][9]

Caption: Metabolic pathway of Esthis compound acetate.

Experimental Workflow for Preclinical Pharmacokinetic Study

This diagram outlines the typical workflow for a preclinical pharmacokinetic study of this compound following the administration of a prodrug.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative stereoselective pharmacokinetic analysis of 10-hydroxycarbazepine after oral administration of its individual enantiomers and the racemic mixture to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of carbamazepine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of esthis compound acetate, esthis compound, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a specific and sensitive LC-MS/MS method for determination of esthis compound in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacodynamics of Licarbazepine at Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of licarbazepine, with a particular focus on its interaction with voltage-gated sodium channels (VGSCs). This compound is an active metabolite of the antiepileptic drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate.[1][2] Its therapeutic effects are primarily attributed to its action as a VGSC blocker.[1] This document synthesizes key quantitative data, details common experimental methodologies, and presents visual diagrams to elucidate the mechanisms of action.

Core Mechanism of Action

This compound exerts its anticonvulsant effects by modulating the function of VGSCs, which are crucial for the initiation and propagation of action potentials in neurons.[3] The primary mechanism involves the stabilization of the inactivated state of these channels, thereby reducing neuronal hyperexcitability that characterizes seizure activity.[3]

A key feature of this compound, particularly its S-enantiomer (S-licarbazepine or esthis compound), is its preferential interaction with the slow-inactivated state of VGSCs.[3][4][5] This contrasts with older antiepileptic drugs like carbamazepine, which predominantly affect the fast inactivation process.[4][5] By enhancing slow inactivation, this compound provides a more selective inhibition of rapidly firing neurons, which are characteristic of epileptic foci, while having less impact on normal physiological neuronal activity.[6]

The interaction of S-licarbazepine with VGSCs leads to several key effects on channel kinetics:

-

Inhibition of Sodium Current: It causes a voltage-dependent reduction in the transient and persistent sodium currents.[7][8]

-

Modulation of Inactivation: It produces a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, making the channels more likely to be in a non-conducting state at normal resting membrane potentials.[7][8]

-

Slowing of Recovery: It slows the recovery of the channels from the inactivated state, further limiting their availability to open in response to depolarization.[7][8]

These combined actions effectively dampen the rapid and repetitive neuronal firing that underlies seizure generation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its related compounds on the function of various voltage-gated sodium channel subtypes. The data is compiled from multiple in-vitro electrophysiological studies.

Table 1: Effects of S-Licarbazepine on Voltage-Gated Sodium Channel Currents

| Cell Line/Channel Subtype | Drug Concentration (µM) | Holding Potential (mV) | Current Inhibition (%) | Reference |

| MDA-MB-231 (endogenous Nav1.5) | 300 (ESL) | -80 | 79.5 ± 4.5 | [7] |

| HEK-293 (stably expressing Nav1.5) | 300 (ESL) | -120 | 74.7 ± 4.3 | [7] |

| HEK-293 (stably expressing Nav1.5) | 300 (ESL) | -80 | 90.5 ± 2.8 | [7] |

ESL: Esthis compound Acetate, the prodrug of S-Licarbazepine.

Table 2: Comparative Effects on Voltage-Dependence of Inactivation (V0.5)

| Compound | Concentration (µM) | Channel/Cell Line | Inactivation Type | Shift in V0.5 (mV) | Reference |

| Esthis compound | 250 | N1E-115 cells | Fast | No significant influence | [4] |

| Lacosamide | 250 | N1E-115 cells | Fast | -4.8 | [4] |

| Carbamazepine | 250 | N1E-115 cells | Fast | -12.0 | [4] |

| Oxcarbazepine | 250 | N1E-115 cells | Fast | -16.6 | [4] |

| Esthis compound | 250 | N1E-115 cells | Slow | -31.2 | [4] |

| Lacosamide | 250 | N1E-115 cells | Slow | -53.3 | [4] |

| Carbamazepine | 250 | N1E-115 cells | Slow | -4.6 | [4] |

| Oxcarbazepine | 250 | N1E-115 cells | Slow | -28.1 | [4] |

Table 3: Comparative Effects on Kinetics of Slow Inactivation

| Compound | Concentration (µM) | Time Constant for Entry into Slow Inactivation (s) | Affinity for Slow Inactivated State (vs. Resting State) | Reference |

| Esthis compound | 250 | 7.00 | 5.9 times higher | [4] |

| Lacosamide | 250 | 4.54 | 10.4 times higher | [4] |

| Carbamazepine | 250 | 14.49 | 1.7 times higher | [4] |

| Oxcarbazepine | 250 | 12.36 | 1.8 times higher | [4] |

Experimental Protocols

The primary experimental technique used to elucidate the pharmacodynamics of this compound at VGSCs is the whole-cell patch-clamp method.[4][7][8] This electrophysiological technique allows for the precise measurement of ionic currents across the cell membrane of a single neuron or a cell expressing specific sodium channel subtypes.

General Whole-Cell Patch-Clamp Protocol:

-

Cell Preparation: Neurons or cell lines (e.g., HEK-293, N1E-115) expressing the target VGSC subtypes are cultured on glass coverslips.[4][7]

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate internal solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The membrane potential is controlled by a patch-clamp amplifier, allowing the experimenter to apply specific voltage protocols and record the resulting ionic currents.

-

Data Acquisition and Analysis: The recorded currents are filtered, digitized, and stored for offline analysis using specialized software.

Specific Voltage Protocols for Studying VGSC Kinetics:

-

Voltage-Dependence of Activation:

-

Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

A series of depolarizing test pulses are applied in incremental steps (e.g., 10 mV steps from -120 mV to +30 mV).

-

The peak inward current at each test potential is measured and converted to conductance to determine the voltage at which half of the channels are activated (V0.5 of activation).

-

-

Voltage-Dependence of Steady-State Inactivation:

-

Cells are held at a hyperpolarized potential (e.g., -120 mV).

-

A series of conditioning pre-pulses of varying voltages (e.g., in 10 mV steps from -120 mV to +30 mV) are applied for a duration sufficient to induce steady-state inactivation (e.g., 250 ms).

-

Immediately following the pre-pulse, a test pulse to a depolarizing potential (e.g., -10 mV) is applied to measure the fraction of channels that are not inactivated and are available to open.

-

The peak current during the test pulse is plotted against the pre-pulse potential to determine the V0.5 of inactivation.

-

-

Recovery from Inactivation:

-

A depolarizing pre-pulse is used to inactivate the channels.

-

The membrane is then repolarized to a hyperpolarized potential for varying durations.

-

A subsequent test pulse is applied to measure the fraction of channels that have recovered from inactivation.

-

The time constant of recovery is determined by fitting the data with an exponential function.

-

Visualizations

Metabolic Pathway of Prodrugs to this compound

Caption: Metabolic conversion of prodrugs to active this compound enantiomers.

Mechanism of Action at the Voltage-Gated Sodium Channel

Caption: Logical flow of this compound's mechanism of action on VGSCs.

Experimental Workflow for Assessing Drug Effects

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]

- 4. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]

- 5. Clinical utility of esthis compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Differences Between Licarbazepine and Oxcarbazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxcarbazepine, a second-generation antiepileptic drug, serves as a prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite, Licarbazepine. This compound, a racemic mixture of (S)-licarbazepine (esthis compound) and (R)-licarbazepine, is the primary mediator of the anticonvulsant effect. This technical guide provides a comprehensive analysis of the structural and functional distinctions between the parent drug, Oxcarbazepine, and its active metabolite, this compound. It delves into their respective metabolic pathways, pharmacokinetic and pharmacodynamic profiles, and clinical implications. Detailed experimental protocols for the characterization and comparison of these compounds are also provided to support further research and development in this area.

Structural Differences

From a chemical standpoint, Oxcarbazepine is a 10-keto analog of carbamazepine. The key structural transformation from Oxcarbazepine to this compound occurs at the 10-position of the dibenzazepine (B1670418) ring. The ketone group of Oxcarbazepine is reduced to a hydroxyl group, forming this compound (10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide). This reduction introduces a chiral center at the 10-position, resulting in the formation of two enantiomers: (S)-(+)-licarbazepine (esthis compound) and (R)-(-)-licarbazepine.

Metabolic Pathway

Oxcarbazepine undergoes rapid and extensive metabolism in the liver to this compound. This biotransformation is primarily mediated by cytosolic reductases, including aldo-keto reductases (AKR) and carbonyl reductases (CBR).[1] Unlike carbamazepine, Oxcarbazepine's metabolism has minimal involvement of the cytochrome P450 (CYP) enzyme system, which contributes to a more favorable drug-drug interaction profile.[2] The resulting this compound is a racemic mixture, with the S-enantiomer generally being more predominant. Further metabolism of this compound involves glucuronidation, followed by renal excretion.[1]

Functional Differences

The functional differences between Oxcarbazepine and this compound are primarily a reflection of their roles as a prodrug and an active metabolite, respectively. The anticonvulsant activity is almost entirely attributable to this compound.

Pharmacodynamics

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs).[3] By binding to the VGSCs, this compound stabilizes the inactivated state of the channel, thereby inhibiting high-frequency repetitive neuronal firing and reducing the propagation of seizure activity.[4]

There are notable differences in the pharmacodynamic properties of the two enantiomers of this compound. (R)-licarbazepine has been reported to have an approximately fourfold greater affinity for VGSCs in the resting state compared to (S)-licarbazepine.[5] In contrast, (S)-licarbazepine (esthis compound) is thought to have a more pronounced effect on the slow inactivation of VGSCs.[6] Additionally, (R)-licarbazepine may also block voltage-gated potassium channels (Kv7.2), an action not observed with (S)-licarbazepine.[5]

Pharmacokinetics

The pharmacokinetic profiles of Oxcarbazepine and this compound differ significantly. Oxcarbazepine has a short half-life of approximately 1 to 3.7 hours, as it is rapidly converted to this compound.[4] this compound, on the other hand, has a much longer half-life of about 8 to 10 hours, allowing for twice-daily dosing of Oxcarbazepine.[4]

| Parameter | Oxcarbazepine | This compound (MHD) |

| Role | Prodrug | Active Metabolite |

| Half-life (t½) | 1 - 3.7 hours[4] | 8 - 10 hours[4] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2 - 4 hours[5] |

| Protein Binding | ~40% (for MHD)[5] | <40%[3] |

| Metabolism | Rapidly and extensively metabolized to this compound[4] | Primarily glucuronidation[1] |

| Elimination | Primarily as metabolites in urine | Primarily as glucuronide conjugates in urine[1] |

Clinical Implications

The conversion of Oxcarbazepine to its active metabolite this compound is a key determinant of its clinical efficacy and tolerability. The favorable pharmacokinetic profile of this compound, particularly its longer half-life, contributes to stable plasma concentrations and a reduced need for frequent dosing.

The differing pharmacodynamic properties of the this compound enantiomers have led to the development of esthis compound (B1671253) acetate, a prodrug of (S)-licarbazepine. Therapies that result in a higher ratio of (S)-licarbazepine to (R)-licarbazepine are associated with a lower incidence of certain adverse effects, such as dizziness and ataxia.

Experimental Protocols

Quantification of Oxcarbazepine and this compound in Plasma by HPLC-UV

Objective: To determine the concentrations of Oxcarbazepine and its active metabolite, this compound, in plasma samples.

Methodology:

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard (e.g., 10,11-dihydrocarbamazepine).

-

Perform a solid-phase extraction using a C18 cartridge to isolate the analytes.

-

Elute the analytes with methanol (B129727) and evaporate the solvent under a stream of nitrogen.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) (e.g., 64:30:6 v/v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

Temperature: 40°C.[4]

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentrations of Oxcarbazepine and this compound in the plasma samples by comparing their peak areas to the calibration curve.

-

In Vivo Assessment of Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the efficacy of a test compound in a model of generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation:

-

Use adult male mice or rats, acclimatized to the laboratory environment.

-

-

Drug Administration:

-

Administer the test compound (e.g., Oxcarbazepine, this compound) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Seizure Induction:

-

Observation:

-

Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test. Protection is defined as the absence of this response.

-

-

Data Analysis:

-

Determine the percentage of animals protected at each dose level.

-

Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

-

In Vitro Assessment of Genotoxicity: Ames Test

Objective: To assess the mutagenic potential of a test compound.

Methodology:

-

Bacterial Strains:

-

Use several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[1]

-

-

Metabolic Activation:

-

Conduct the assay both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate.

-

-

Exposure:

-

Expose the bacterial strains to various concentrations of the test compound in the presence of a minimal amount of histidine or tryptophan.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Conclusion

The relationship between Oxcarbazepine and this compound is a classic example of a prodrug-active metabolite pairing. While structurally similar, their functional roles are distinct, with this compound being the key driver of the therapeutic effect. The stereochemistry of this compound introduces further complexity, with the S- and R-enantiomers exhibiting different pharmacodynamic properties. A thorough understanding of these structural and functional differences is crucial for the rational design and development of new antiepileptic drugs with improved efficacy and tolerability profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other related compounds.

References

- 1. SOP for Genotoxicity Testing Using Ames Test – SOP Guide for Pharma [pharmasop.in]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]

- 7. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Pharmacological Assessment: Eslicarbazepine Acetate and its Active Metabolite, Licarbazepine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug, and its primary active metabolite, esthis compound (S-licarbazepine), represent a significant advancement in the management of focal-onset seizures. This technical guide provides a comprehensive comparative analysis of the pharmacology of esthis compound acetate and this compound, focusing on their distinct yet related mechanisms of action, pharmacokinetic profiles, and clinical implications. A key differentiator is the stereoselective metabolism of ESL to S-licarbazepine, which contrasts with the racemic mixture of S- and R-licarbazepine produced from oxcarbazepine (B1677851). This guide delves into the nuanced interactions with voltage-gated sodium channels, presenting quantitative data in a comparative format and detailing the experimental protocols that form the basis of our current understanding. Visualizations of metabolic pathways, mechanisms of action, and experimental workflows are provided to facilitate a deeper comprehension for research and development professionals.

Introduction: The Chemical Relationship and Metabolic Pathway

Esthis compound acetate is a prodrug that undergoes rapid and extensive first-pass metabolism by hepatic esterases to its active metabolite, esthis compound, which is the S-enantiomer of this compound.[1][2] this compound itself is the active metabolite of oxcarbazepine.[3][4] However, the metabolic pathway of esthis compound acetate is stereoselective, primarily yielding S-licarbazepine, which accounts for approximately 95% of the circulating active metabolites.[5] In contrast, oxcarbazepine is metabolized to a racemic mixture of S-licarbazepine and R-licarbazepine.[6][7] This distinction in metabolic processing is fundamental to the differing pharmacological and clinical profiles of these compounds.

Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

The primary mechanism of anticonvulsant activity for both esthis compound and this compound is the blockade of voltage-gated sodium channels (VGSCs).[1][8] This action stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing.[9] A critical pharmacological distinction lies in their differential effects on the gating kinetics of these channels. Esthis compound preferentially enhances the slow inactivation of VGSCs, with a lesser effect on fast inactivation.[10][11] This is in contrast to carbamazepine (B1668303) and oxcarbazepine (and by extension, its racemic this compound metabolites), which have a more pronounced effect on fast inactivation.[10][12] The higher affinity of esthis compound for the inactivated state of the channel over the resting state contributes to its selectivity for rapidly firing neurons, a hallmark of epileptic activity.[5][10]

Comparative Pharmacokinetics

The pharmacokinetic profiles of esthis compound acetate and its metabolites have been extensively studied. Following oral administration, esthis compound acetate is rapidly and almost completely metabolized to esthis compound, with peak plasma concentrations of the active metabolite reached within 1-4 hours.[1][9] Esthis compound exhibits linear pharmacokinetics and has an effective half-life of 20-24 hours, which allows for once-daily dosing.[13][14]

| Parameter | Esthis compound (from ESL) | (R)-Licarbazepine (from ESL) | Oxcarbazepine (from ESL) |

| Systemic Exposure | ~94% of parent dose[13][15] | Minimal[13][15] | Minimal[13][15] |

| Tmax (hours) | 1-4[1][9] | - | - |

| Half-life (effective, hours) | 20-24[13][14] | - | - |

| Plasma Protein Binding | <40%[10] | - | - |

| Elimination | Primarily renal excretion (unchanged and as glucuronide conjugates)[1][13] | - | - |

Table 1: Pharmacokinetic Parameters of Esthis compound Acetate Metabolites

Comparative Pharmacodynamics and Clinical Efficacy

Clinical trials have demonstrated the efficacy of esthis compound acetate as both an adjunctive and monotherapy for partial-onset seizures.[2][16] The responder rate (percentage of patients with a ≥50% reduction in seizure frequency) in pivotal trials ranged from 17% to 43%.[10] The distinct pharmacological profile of esthis compound, particularly its effect on slow inactivation of VGSCs, is thought to contribute to its efficacy and tolerability profile. While direct comparative trials with this compound are not standard, the clinical development of esthis compound acetate has established its place as a valuable therapeutic option.

| Clinical Outcome | Esthis compound Acetate (Adjunctive Therapy) | Placebo |

| Responder Rate (≥50% seizure reduction) | 17% - 43%[10] | Varies by study |

| Common Adverse Events | Dizziness, somnolence, nausea, headache, diplopia, vomiting, fatigue, vertigo, ataxia, blurred vision, tremor[9] | - |

| Hyponatremia Incidence | 0.6% - 1.5%[10][14] | Lower than oxcarbazepine[14] |

Table 2: Summary of Clinical Efficacy and Key Adverse Events for Esthis compound Acetate

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for VGSC Analysis

Objective: To characterize the effects of esthis compound and this compound on the biophysical properties of voltage-gated sodium channels expressed in a suitable cell line (e.g., N1E-115 mouse neuroblastoma cells or HEK-293 cells stably expressing specific Nav subtypes).[12]

Methodology:

-

Cell Culture: Cells are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: To determine the effect on the peak sodium current, cells are held at a negative holding potential (e.g., -120 mV) and then depolarized to a range of test potentials.

-

Steady-State Fast Inactivation: To assess the voltage-dependence of fast inactivation, a series of conditioning prepulses of varying voltages are applied before a test pulse to a fixed potential.

-

Steady-State Slow Inactivation: A similar protocol to fast inactivation is used, but with much longer conditioning prepulses (on the order of seconds).[12]

-

Recovery from Inactivation: A two-pulse protocol is used where the interval between two depolarizing pulses is varied to determine the time course of recovery from inactivation.

-

-

Data Analysis: The collected data are analyzed to determine parameters such as IC50 values for channel block, and shifts in the voltage-dependence of activation and inactivation.

Adjunctive Therapy Clinical Trial Design for Antiepileptic Drugs

Objective: To evaluate the efficacy and safety of an investigational antiepileptic drug (e.g., esthis compound acetate) as an add-on therapy in patients with refractory partial-onset seizures.[17]

Methodology:

-

Patient Population: Patients with a diagnosis of epilepsy with partial-onset seizures who have not achieved seizure freedom with one or more existing antiepileptic drugs.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Phases:

-

Baseline Phase: A period (e.g., 8 weeks) to establish the baseline seizure frequency.

-

Titration Phase: The investigational drug or placebo is gradually titrated to the target dose.

-

Maintenance Phase: Patients are maintained on the target dose for a specified period (e.g., 12 weeks).

-

Follow-up Phase: A period to monitor for any delayed adverse effects.

-

-

Primary Efficacy Endpoint: The primary outcome is typically the percentage reduction in seizure frequency from baseline or the responder rate (proportion of patients with a ≥50% reduction in seizure frequency).

-

Safety and Tolerability Assessment: Monitoring and recording of all adverse events, clinical laboratory tests, and vital signs throughout the study.

Conclusion

The comparative pharmacology of esthis compound acetate and this compound reveals a sophisticated interplay of metabolism, stereoselectivity, and nuanced interactions with voltage-gated sodium channels. The development of esthis compound acetate as a prodrug for the S-enantiomer of this compound represents a successful strategy to optimize the therapeutic profile of this class of anticonvulsants. Its distinct mechanism of enhancing slow inactivation of VGSCs, coupled with a favorable pharmacokinetic profile allowing for once-daily dosing, underscores its clinical utility. For researchers and drug development professionals, the study of these compounds offers valuable insights into the structure-activity relationships of sodium channel blockers and the potential for targeted pharmacological interventions in epilepsy and other neurological disorders.

References

- 1. Esthis compound Acetate | C17H16N2O3 | CID 179344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (10,11-Dihydro-10-hydroxycarbamazepine), Active oxcarbazepine metabolite (CAS 29331-92-8) | Abcam [abcam.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Buy this compound (EVT-272881) | 29331-92-8 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Clinical utility of esthis compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Esthis compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and drug interactions of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety of esthis compound acetate versus controlled-release carbamazepine monotherapy in newly diagnosed epilepsy: A phase III double-blind, randomized, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Time to event clinical trial designs: existing evidence and remaining concerns - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Electrophysiological Profile of Licarbazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarbazepine is an active metabolite of the anticonvulsant drug oxcarbazepine (B1677851) and the primary active metabolite of esthis compound (B1671253) acetate (B1210297).[1][2] It is a potent voltage-gated sodium channel (VGSC) blocker recognized for its role in the management of epilepsy.[1] This technical guide provides an in-depth overview of the in vitro electrophysiological properties of this compound, with a particular focus on its active enantiomer, (S)-Licarbazepine (Esthis compound). The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound, particularly its (S)-enantiomer, is the modulation of voltage-gated sodium channels (VGSCs).[3][4] Unlike traditional VGSC blockers, Esthis compound exhibits a distinct profile characterized by the enhancement of slow inactivation of these channels.[3][5] This action stabilizes the inactivated state of the VGSC, thereby reducing neuronal hyperexcitability.[5] Notably, Esthis compound has a lower affinity for the resting state of VGSCs compared to carbamazepine (B1668303) and oxcarbazepine, which may contribute to its favorable therapeutic window.[3][4] This preferential binding to the inactivated state suggests higher efficacy in rapidly firing neurons, a hallmark of epileptic seizures.[6]

In addition to its effects on VGSCs, some studies have suggested that Esthis compound may also inhibit T-type calcium channels (CaV3.2), which could further contribute to its anticonvulsant properties.[7][8]

Quantitative Analysis of this compound's Electrophysiological Effects

The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound and its enantiomers on different ion channels.

Table 1: Effects of Esthis compound ((S)-Licarbazepine) on Voltage-Gated Sodium Channel Gating Properties

| Cell Type | Channel Subtype(s) | Concentration (µM) | Parameter | Effect | Reference |

| N1E-115 Neuroblastoma | Endogenous (Nav1.1, 1.2, 1.3, 1.6, 1.7) | 250 | Voltage-dependence of fast inactivation (V0.5) | No significant shift | [9] |

| N1E-115 Neuroblastoma | Endogenous (Nav1.1, 1.2, 1.3, 1.6, 1.7) | 250 | Voltage-dependence of slow inactivation (V0.5) | -31.2 mV shift | [9] |

| Human Dentate Gyrus Cells (from TLE patients) | Endogenous | 100 | Voltage-dependence of slow inactivation | Significant hyperpolarizing shift | [10] |